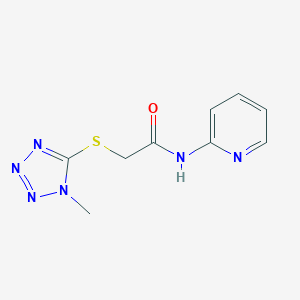![molecular formula C16H12N4O3S2 B354095 N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 876880-58-9](/img/structure/B354095.png)
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is typically synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Formation of Oxadiazole Moiety: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carbon disulfide and subsequent oxidation.
Coupling Reactions: The final step involves coupling the benzothiazole and oxadiazole moieties with the furan ring through a sulfanyl linkage, followed by acetamide formation.
Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and oxadiazole rings.
Common reagents used in these reactions include dimethylformamide (DMF), acetic acid, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antidiabetic, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in molecular docking studies to explore its interactions with various biological targets.
Industrial Applications: The compound is used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes like alpha-glucosidase, which is involved in carbohydrate metabolism, making it a potential antidiabetic agent. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be compared with other benzothiazole derivatives such as:
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
5-Amino-2-(1,3-benzothiazol-2-yl)phenol: Used in various pharmaceutical applications.
2-(1,3-Benzothiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile: Studied for its antimicrobial activities.
Propriétés
Numéro CAS |
876880-58-9 |
|---|---|
Formule moléculaire |
C16H12N4O3S2 |
Poids moléculaire |
372.4g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H12N4O3S2/c1-9-10(6-7-22-9)14-19-20-16(23-14)24-8-13(21)18-15-17-11-4-2-3-5-12(11)25-15/h2-7H,8H2,1H3,(H,17,18,21) |
Clé InChI |
FISHXSJIKGOBDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
SMILES canonique |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B354014.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B354054.png)
![N-(3,4-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B354056.png)
![1-(4-Methoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B354057.png)
![1-(4-Chlorophenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B354059.png)
![3-{[5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one](/img/structure/B354060.png)
![2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B354068.png)
![2-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B354071.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B354082.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B354086.png)
![2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B354087.png)
